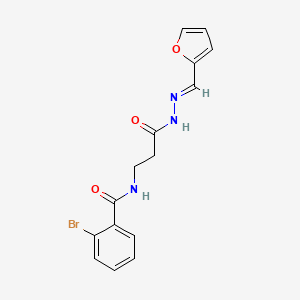

(E)-2-bromo-N-(3-(2-(furan-2-ylmethylene)hydrazinyl)-3-oxopropyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the ligand, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was synthesized and characterized through various spectral studies . The ligand upon reaction with Cu(II), Co(II), Ni(II), and Zn(II) acetates yielded complexes with a stoichiometric ratio of 1:2 (M:L) .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the ligand, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was found to exist in a keto form .Chemical Reactions Analysis

The ligand, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), reacts with Cu(II), Co(II), Ni(II), and Zn(II) acetates to yield complexes with a stoichiometric ratio of 1:2 (M:L) .Wissenschaftliche Forschungsanwendungen

- The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L) , which is structurally related to the compound , has been studied for its metal complexes. These complexes form when the ligand reacts with metal ions such as Cu(II), Co(II), Ni(II), and Zn(II). The ligand chelates to the metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. Such complexes are significant due to their stability and potential biological applications .

- Researchers have explored the cytotoxic activity of the isolated compounds derived from this ligand. In vitro studies using HePG-2 and HCT-116 cell lines revealed that the ligand itself exhibited greater potency than its metal complexes. Understanding the cytotoxic effects of these compounds is crucial for potential therapeutic applications .

- While specific studies on this compound are limited, related furan-based Schiff bases have demonstrated antibacterial and antifungal activities. The presence of azomethine nitrogen (C=N) in these compounds contributes to their binding affinity with metal ions, which may play a role in their biological effects .

- Furan Schiff base derivatives, including those with nitrogen and oxygen atoms as electron donors, have been investigated for their therapeutic potential against certain types of tumors. The furanyl-O and azomethine-N sites in these derivatives contribute to their enhanced biological activity .

- Although not directly related to the compound, furan derivatives play a significant role in the development of platform chemicals. Furfural and 5-hydroxymethylfurfural (HMF) are furan-based compounds obtained from biomass. These serve as starting materials for the synthesis of other valuable chemicals, including pharmaceuticals and polymers .

- In a separate study, researchers designed and synthesized 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives. These compounds were evaluated for their antimicrobial activity against various bacterial strains. Although not directly related to the compound , this highlights the broader interest in furan-containing derivatives for biological applications .

Metal Complexes and Coordination Chemistry

Cytotoxic Activity

Antibacterial and Antifungal Properties

Heterocyclic Derivatives for Tumor Therapy

Furan Platform Chemicals

Thiadiazol Derivatives with Nitrofuran Moieties

Wirkmechanismus

Target of action

The primary targets of similar compounds, such as N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, are often metal ions in biological systems . These compounds can interact with various biomolecules like proteins and amino acids .

Mode of action

These compounds often chelate to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .

Pharmacokinetics

Similar compounds have been studied for their binding to human serum albumin, which can impact bioavailability .

Result of action

The in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines of similar compounds was investigated and the data cleared out that the ligand was more potent than the metal complexes .

Eigenschaften

IUPAC Name |

2-bromo-N-[3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-3-oxopropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O3/c16-13-6-2-1-5-12(13)15(21)17-8-7-14(20)19-18-10-11-4-3-9-22-11/h1-6,9-10H,7-8H2,(H,17,21)(H,19,20)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGCZUACYVYXRW-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(=O)NN=CC2=CC=CO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(=O)N/N=C/C2=CC=CO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-bromo-N-(3-(2-(furan-2-ylmethylene)hydrazinyl)-3-oxopropyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[6-methoxy-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2553646.png)

![2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2553647.png)

![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553652.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-thienylmethyl)-3-piperidinecarboxamide](/img/structure/B2553654.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2553656.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553659.png)

![1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2553660.png)

![2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid](/img/structure/B2553662.png)

![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2553665.png)